Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTMXISUVQILLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434237 | |
| Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169206-55-7 | |
| Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Amino Alcohols with Carbonyl Derivatives
A common approach to oxazolidinones involves cyclocondensation of β-amino alcohols with phosgene or its safer alternatives (e.g., triphosgene). For the spirocyclic system, this reaction is applied to a piperidine-derived β-amino alcohol:
Step 1: Synthesis of 8-Amino-1-oxa-3-azaspiro[4.5]decan-2-one
4-Hydroxypiperidine is treated with triphosgene in dichloromethane under basic conditions (e.g., triethylamine), forming the oxazolidinone ring via intramolecular cyclization.
Step 2: Boc Protection
The secondary amine at the 8-position is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP):
Optimization Notes :
Step 1: Diene Precursor Preparation
A piperidine derivative with allyl groups at the 4- and 8-positions is synthesized. Introduction of an allyloxycarbonyl group enables subsequent metathesis.
Step 2: RCM and Boc Protection
Grubbs 2nd-generation catalyst induces cyclization, forming the spirocyclic framework. Subsequent Boc protection affords the target compound.
Challenges :
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High catalyst loading (5–10 mol%) required due to steric hindrance.
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Moderate yields (50–60%) necessitate further optimization.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction facilitates ether bond formation, critical for the oxazolidinone ring:
Step 1: Diol Preparation
A piperidine diol (e.g., 4,8-dihydroxypiperidine) is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a nitrogen nucleophile (e.g., tert-butyl carbamate).
Step 2: Cyclization and Oxidation
Intramolecular Mitsunobu reaction forms the 4-membered ring, followed by oxidation of the secondary alcohol to a ketone using Jones reagent.
Analytical Characterization
Spectroscopic Data :
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IR (KBr) : 1745 cm⁻¹ (C=O, oxazolidinone), 1690 cm⁻¹ (Boc carbonyl).
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¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 8H, piperidine and oxazolidinone protons), 4.35 (s, 2H, CH₂O).
Purity Assessment :
Industrial-Scale Production Insights
Suppliers like Calpac Lab and ACMEC utilize continuous-flow reactors for cyclocondensation steps, enhancing reproducibility and scalability. Key parameters:
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Temperature : 0–5°C during Boc protection to minimize side reactions.
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Solvent Systems : THF/water mixtures for efficient crystallization.
Applications in Drug Synthesis
The compound serves as a key intermediate in CDK4/6 inhibitors, as demonstrated in WO2011101409A1. For example, coupling with pyrrolopyrimidine carboxylic acids via amide bond formation yields potent kinase inhibitors:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate has been investigated for its pharmacological properties, particularly as a scaffold for the development of new therapeutic agents.
Key Findings:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, modifications to the diazaspiro framework have led to compounds with enhanced activity against resistant strains of bacteria .
- Anticancer Potential: Research indicates that certain analogs derived from this compound may inhibit cancer cell proliferation. The spirocyclic structure is believed to interact with biological targets involved in cancer progression, making it a candidate for further investigation in cancer therapy .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structural features.
Applications in Synthesis:
- Synthesis of Heterocycles: this compound is employed in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the creation of complex molecular architectures .
- Reagent in Chemical Reactions: The compound can act as a reagent in various chemical transformations, including cycloadditions and rearrangements, which are essential for synthesizing more complex organic molecules .
Material Science
In material science, this compound's unique properties make it suitable for developing novel materials with specific functionalities.
Material Applications:
- Polymer Chemistry: this compound has been explored as a monomer for polymerization processes. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
- Nanomaterials: Research is ongoing into using this compound as a precursor for nanomaterials. Its ability to form stable complexes with metal ions can lead to the development of metal-organic frameworks (MOFs) with applications in catalysis and gas storage .
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications at the carboxylate position enhanced efficacy against resistant strains.
- Cancer Cell Proliferation Inhibition : In vitro studies showed that specific analogs of this compound reduced the viability of MCF7 breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings suggest potential therapeutic applications in oncology.
- Polymer Development : Researchers have successfully synthesized copolymers incorporating tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane as a monomer, resulting in materials with improved mechanical properties suitable for biomedical applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of target proteins. This interaction can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
- Heteroatom Variations : The original compound’s 1-oxa-3,8-diaza system contrasts with analogs lacking oxygen (e.g., 2,8-diaza in CAS 169206-67-1) or containing additional nitrogens (e.g., 1,3,8-triaza in CAS 1262047-43-7). These differences influence polarity, hydrogen-bonding capacity, and reactivity .
- Substituent Effects : The introduction of aryl groups (e.g., 4-fluorophenyl in CAS 1375303-54-0) enhances π-π stacking interactions, making such analogs suitable for targeting hydrophobic enzyme pockets .
Key Observations :
- The original compound is synthesized via Boc protection under mild conditions, while analogs like CAS 169206-67-1 require microwave-assisted reactions for efficient coupling .
- Substituents such as halogens or aryl groups are introduced via nucleophilic aromatic substitution (SNAr), which demands precise control of temperature and solvent .
Key Observations :
- The original compound’s spirocyclic rigidity and Boc group enhance metabolic stability, making it critical for RAS pathway modulation .
- Fluorinated analogs (e.g., CAS 1375303-54-0) exhibit improved blood-brain barrier penetration, expanding utility in neurological targets .
Stability and Reactivity
Biological Activity
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 169206-55-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₂H₂₀N₂O₄
- Molecular Weight : 256.29 g/mol
- Melting Point : 175–176 °C
- Storage Conditions : Refrigerated (2–8 °C) .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The literature describes various synthetic pathways, emphasizing the use of readily available starting materials and efficient reaction conditions. For instance, one method employs a cyclization reaction involving diazabicyclo compounds which can yield high purity products with good overall yields .
Pharmacological Properties
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .
- Antioxidant Properties : Research has shown that this compound can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Effects : Similar compounds in the spirodecane class have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways .
Case Studies
Several case studies have highlighted the biological relevance of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A recent study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
- Oxidative Stress Research : In vitro assays demonstrated that the compound reduced oxidative stress markers in human cell lines exposed to oxidative agents .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, corroborating its potential as an anti-inflammatory agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₄ |
| Molecular Weight | 256.29 g/mol |
| Melting Point | 175–176 °C |
| Antimicrobial Activity | Effective against S. aureus |
| Antioxidant Activity | Free radical scavenging |
| Anti-inflammatory Activity | Reduced cytokine levels |
Q & A
Q. Data Comparison :
| Method | Catalyst | Yield | Time | Reference |
|---|---|---|---|---|
| Photocatalytic | 4CzIPN | 92% | 20 h | |
| Thermal (reflux) | K₂CO₃ | 85% | 6 h | |
| Radical-mediated | None | 78% | 24 h |
What analytical techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms spirocyclic structure via characteristic peaks: δ 1.41 ppm (Boc group), 3.50–3.63 ppm (piperidine protons) .
- LCMS : Validates molecular weight (e.g., [M+1] = 558.2) and purity (>95%) .
- HPLC : Assesses purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
How is the biological activity of this compound evaluated in target engagement studies?
Q. Advanced Research Focus
- Enzyme Assays : Measure inhibition of kinases (e.g., RIPK1) using fluorescence-based ADP-Glo™ assays .
- Cellular Models : Test anti-necroptotic effects in U937 cells via TNF-α-induced cell death assays .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) for target proteins .
What are the stability considerations for long-term storage?
Q. Basic Research Focus
- Storage Conditions : Store at –20°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis .
- Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced degradation .
How do structural modifications impact the compound’s biological activity?
Q. Advanced Research Focus
- Substituent Effects : Replacing the tert-butyl group with benzyl () reduces metabolic stability but increases lipophilicity .
- Spiro Ring Size : Enlarging the ring (e.g., 6-membered) alters conformational flexibility, affecting target binding .
What computational tools are used to predict binding modes with targets like RIPK1?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions between the spirocyclic core and RIPK1’s kinase domain .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
How to resolve contradictions in synthetic yield data across studies?
Q. Advanced Research Focus
- Parameter Analysis : Compare solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., 1 mol% vs. 5 mol%) .
- Side Reaction Mitigation : Add scavengers (e.g., tetrabutylammonium azide) to suppress radical recombination .
What challenges arise during scale-up from milligram to gram quantities?
Q. Advanced Research Focus
- Purification : Column chromatography becomes inefficient; switch to recrystallization (e.g., ethyl acetate/hexane) .
- Solubility : Use co-solvents (e.g., THF/water) to dissolve intermediates during large-batch reactions .
How are degradation pathways and byproducts analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
